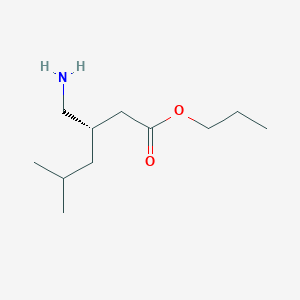
Propyl (S)-3-(aminomethyl)-5-methylhexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl (3S)-3-(aminomethyl)-5-methylhexanoate is an organic compound with a complex structure that includes an ester functional group, an aminomethyl group, and a branched alkyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propyl (3S)-3-(aminomethyl)-5-methylhexanoate typically involves the esterification of (3S)-3-(aminomethyl)-5-methylhexanoic acid with propanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of propyl (3S)-3-(aminomethyl)-5-methylhexanoate may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and controlled reaction conditions ensures the scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Propyl (3S)-3-(aminomethyl)-5-methylhexanoate can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary alcohols.
Substitution: Formation of substituted amines or thiols.
Wissenschaftliche Forschungsanwendungen
Propyl (3S)-3-(aminomethyl)-5-methylhexanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of propyl (3S)-3-(aminomethyl)-5-methylhexanoate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active (3S)-3-(aminomethyl)-5-methylhexanoic acid, which can further interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aminomethyl propanol: Used as a pH adjuster in cosmetics.
2-Amino-2-methylpropanol: Similar structure but different functional groups and applications.
2-Aminobenzothiazole: A heterocyclic compound with different chemical properties.
Uniqueness
Propyl (3S)-3-(aminomethyl)-5-methylhexanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its branched structure and stereochemistry also contribute to its unique properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C11H23NO2 |
|---|---|
Molekulargewicht |
201.31 g/mol |
IUPAC-Name |
propyl (3S)-3-(aminomethyl)-5-methylhexanoate |
InChI |
InChI=1S/C11H23NO2/c1-4-5-14-11(13)7-10(8-12)6-9(2)3/h9-10H,4-8,12H2,1-3H3/t10-/m0/s1 |
InChI-Schlüssel |
NYYKBBLMUACATG-JTQLQIEISA-N |
Isomerische SMILES |
CCCOC(=O)C[C@H](CC(C)C)CN |
Kanonische SMILES |
CCCOC(=O)CC(CC(C)C)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


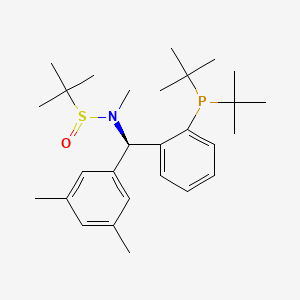
![[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B15328584.png)
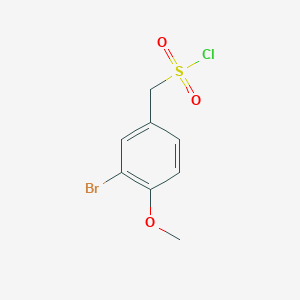
![[4-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine](/img/structure/B15328607.png)
![3-Methoxy-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]benzene-1,2-diol](/img/structure/B15328608.png)
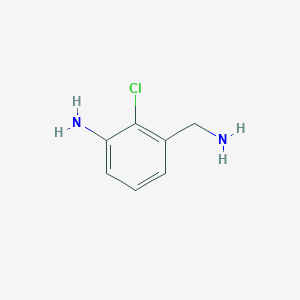
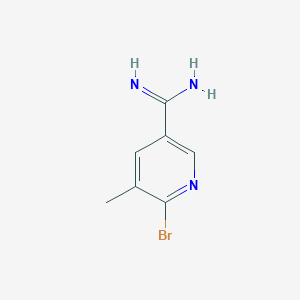
![5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[(trifluoromethyl)sulfanyl]pyridine](/img/structure/B15328624.png)
![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B15328628.png)
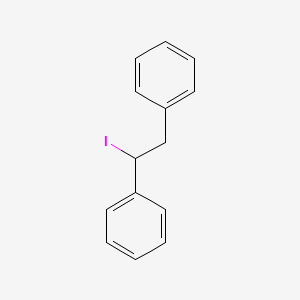
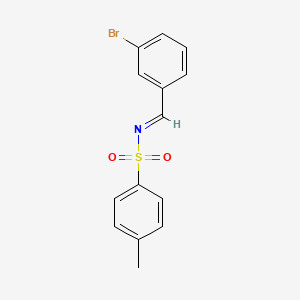
![4-(2-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylicacid](/img/structure/B15328648.png)
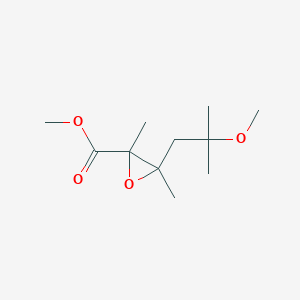
![Oxirane, 2-[4-(methylsulfonyl)phenyl]-, (2S)-](/img/structure/B15328654.png)
